2,5-Dimethoxyhydroquinone diacetate

Description

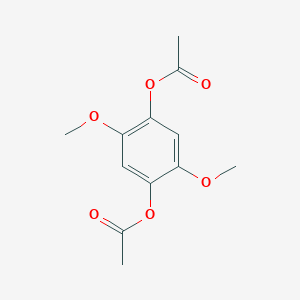

2,5-Dimethoxyhydroquinone diacetate (CAS: 717-27-1) is a phenolic derivative with the molecular formula C₁₂H₁₄O₆. Structurally, it consists of a hydroquinone core substituted with two methoxy groups at positions 2 and 5 and acetylated hydroxyl groups at positions 1 and 4 . Its synthesis typically involves the Fries rearrangement of hydroquinone diacetate using catalysts like aluminum chloride or boron trifluoride etherate, yielding 2,5-dihydroxyacetophenone derivatives (54–82% yields) .

This compound plays a significant role in biological redox systems. For example, it acts as a precursor to 2,5-dimethoxyhydroquinone, a metabolite produced by brown-rot fungi that facilitates Fenton chemistry via Fe³⁺ reduction, generating hydroxyl radicals for lignin degradation .

Properties

CAS No. |

14786-37-9 |

|---|---|

Molecular Formula |

C12H14O6 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

(4-acetyloxy-2,5-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |

InChI Key |

MTULFFCSNLBUSM-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |

Synonyms |

2,5-Dimethoxy-1,4-benzenediol diacetate |

Origin of Product |

United States |

Preparation Methods

Bromination and Functionalization of 1,4-Dimethoxybenzene

A patent (CN112174800B) describes the bromination of 1,4-dimethoxybenzene using N-bromosuccinimide (NBS) in the presence of gold chloride () as a catalyst. This reaction yields 2-bromo-1,4-dimethoxybenzene, a key intermediate for further functionalization. The conditions involve:

-

Solvent: Dichloromethane or ethyl acetate.

-

Temperature: 0–25°C.

-

Reaction time: 3–6 hours.

Subsequent coupling with bromoacetate via a Grignard reaction (using magnesium and cobalt chloride/-tetramethylethylenediamine) forms 2-(2,5-dimethoxyphenyl) acetate. While this step targets phenylacetic acid derivatives, analogous strategies could be adapted to introduce acetyl groups.

Oxidation and Demethylation Pathways

The oxidation of 2,5-dimethoxyacetophenone derivatives, as described in CN112174800B, involves morpholine and sulfur under reflux to yield phenolic intermediates. Hydrolysis with potassium hydroxide followed by acidification generates carboxylic acids, suggesting that similar oxidative conditions could demethylate methoxy groups to hydroxyls, forming the hydroquinone core.

Acetylation of 2,5-Dimethoxyhydroquinone

Once the hydroquinone core is synthesized, acetylation of the hydroxyl groups is achieved using acetic anhydride or acetyl chloride. General acetylation conditions include:

-

Reagents : Acetic anhydride () or acetyl chloride ().

-

Catalyst : Sulfuric acid () or pyridine.

-

Temperature : 50–100°C.

-

Reaction time : 2–6 hours.

For example, the acetylation of hydroquinone derivatives typically proceeds with near-quantitative yields under mild conditions.

Challenges and Optimization Strategies

Competing Side Reactions

In the presence of iron oxides or acidic conditions, hydroquinones may undergo oxidation to quinones. For instance, reactions between 2,6-dimethoxyhydroquinone and ferrihydrite at pH 4.5–7.0 generate hydroxyl radicals () via Fenton-like processes. To prevent oxidation during acetylation, inert atmospheres (e.g., argon) and antioxidants (e.g., ascorbic acid) are recommended.

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization (using ethanol/water mixtures) are critical for isolating pure 2,5-dimethoxyhydroquinone diacetate. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard characterization tools.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes based on analogous methods:

Industrial and Environmental Considerations

Large-scale synthesis requires cost-effective catalysts (e.g., ) and solvents with low toxicity (e.g., ethyl acetate over dichloromethane). Waste streams containing chromium or sulfur compounds, as seen in CN1261401C , necessitate robust neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyhydroquinone diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the diacetate back to the corresponding hydroquinone derivative.

Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinone derivatives

Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DMHQDA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and functionalization reactions makes it valuable in synthetic pathways.

- Oxidation Reactions : DMHQDA can be oxidized to form quinones, which are important in the synthesis of dyes and pharmaceuticals.

- Functionalization : The compound can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups into aromatic systems.

Pharmaceutical Applications

The pharmaceutical industry exploits DMHQDA for its potential therapeutic properties.

- Antioxidant Activity : Studies have shown that DMHQDA exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Drug Development : DMHQDA derivatives are being explored for their potential use in drug formulations aimed at treating conditions such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .

Material Science

In material science, DMHQDA is investigated for its role in polymer chemistry and nanotechnology.

- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties.

- Nanocomposites : Research indicates that incorporating DMHQDA into nanocomposite materials can improve their electrical and thermal conductivity, making them suitable for electronic applications.

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyhydroquinone diacetate involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

(a) 2,6-Dimethoxyhydroquinone Diacetate

- Structure : Methoxy groups at positions 2 and 6, acetylated hydroxyls.

- Synthesis: Similar Fries rearrangement but starting with 2,6-dimethoxyhydroquinone diacetate.

- Applications: Limited redox activity compared to 2,5-isomer due to steric hindrance from para-substituted methoxy groups, reducing its efficiency in radical generation .

(b) 2-Methylhydroquinone Diacetate (CAS: 717-27-1)

- Structure : Methyl group at position 2, acetylated hydroxyls.

- Synthesis: Derived from methylhydroquinone via acetylation.

- Applications : Primarily used in polymer stabilization; lacks redox activity due to the absence of electron-donating methoxy groups .

(c) 2,5-Di-tert-butylhydroquinone (CAS: 88-58-4)

- Structure : Bulky tert-butyl groups at positions 2 and 3.

- Applications : A lipoxygenase and COX inhibitor with antioxidant properties. Unlike the diacetate, it is soluble in DMSO (449.80 mM) and used in biomedical research .

(d) Brominated Derivatives (e.g., 2,5-Dibromohydroquinone Diacetate)

- Structure : Bromine substituents at positions 2 and 4.

Substituent Effects on Reactivity

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 398°C (760 mmHg) | |

| LogP (Partition Coeff.) | 1.235 | |

| Density | 1.344 g/cm³ | |

| Solubility | Soluble in DMSO, acetone |

Basic: How can researchers distinguish this compound from structurally similar diacetates?

Answer:

Differentiation requires a combination of analytical techniques:

- Infrared Spectroscopy (IR): Identify acetyl (C=O stretch at ~1750 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups.

- Chromatographic Retention Times: Compare HPLC or GC retention times against authenticated standards .

- X-ray Crystallography: Resolve crystal structure for unambiguous confirmation (if crystalline form is available) .

Advanced: How does this compound exhibit both pro-oxidant and antioxidant roles in biological systems?

Answer:

Contradictory roles arise from context-dependent mechanisms:

- Pro-Oxidant Activity: In fungal systems (e.g., Postia placenta), it generates hydroxyl radicals (•OH) via Fe³⁺-mediated Fenton reactions, facilitating lignin degradation .

- Antioxidant Activity: In plant extracts (e.g., Cynanchum paniculatum), its phenolic structure scavenges reactive oxygen species (ROS), protecting cells from oxidative damage .

Experimental Design Tip:

Use ROS-specific probes (e.g., DCFH-DA) in cell-based assays under controlled Fe³⁺/oxalate conditions to dissect dual roles .

Advanced: What methodological considerations are critical when using this compound in ROS detection assays?

Answer:

- Probe Selection: Use 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS detection. Validate with complementary probes (e.g., APF for peroxynitrite) to avoid artifacts .

- Quenching Controls: Include catalase (H₂O₂ scavenger) or deferoxamine (Fe³⁺ chelator) to confirm specificity .

- Dose Optimization: Test concentrations between 10–100 µM to avoid cytotoxicity in neuronal or microbial models .

Advanced: How does the stability of this compound vary under different experimental conditions?

Answer:

Stability is influenced by:

- pH: Degrades rapidly in alkaline conditions (pH >9) due to acetate hydrolysis. Use buffered solutions (pH 5–7) for long-term storage .

- Light Exposure: Susceptible to photodegradation. Store in amber vials under inert gas (N₂/Ar) .

- Temperature: Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles .

Contradiction Alert:

While reports a boiling point of 398°C, thermal decomposition above 200°C may occur. Verify via thermogravimetric analysis (TGA) in inert atmospheres.

Advanced: What protocols are effective for isolating this compound from natural sources?

Answer:

Isolation from plant matrices (e.g., Cynanchum paniculatum roots):

Extraction: Use 80% methanol in a Soxhlet apparatus (72 hrs).

Fractionation: Partition with ethyl acetate; purify via silica gel chromatography (hexane:acetone, 7:3).

Identification: Cross-validate with NMR and MS against synthetic standards .

Yield Optimization:

Adjust solvent polarity during column chromatography to minimize co-elution with structurally similar flavonoids .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Address discrepancies through:

- Strain-Specific Studies: Test microbial vs. mammalian cell lines to clarify context-dependent effects .

- Metabolomic Profiling: Track intracellular metabolites (e.g., glutathione levels) to differentiate direct antioxidant effects from indirect pathway modulation .

- Dose-Response Curves: Establish non-linear relationships (e.g., hormetic effects at low vs. high doses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.